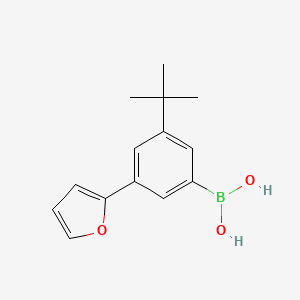
N,N'-Dimethyl-N,N'-bis(4-nitrophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DIMETHYLDINITROCARBANILIDE: is a chemical compound with the molecular formula C15H14N4O5 . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes two nitro groups and a carbanilide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of DIMETHYLDINITROCARBANILIDE typically involves the nitration of dimethylcarbanilide. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective nitration of the desired positions on the aromatic ring.
Industrial Production Methods: In industrial settings, the production of DIMETHYLDINITROCARBANILIDE may involve large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions: DIMETHYLDINITROCARBANILIDE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are frequently used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or alkyl halides in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
DIMETHYLDINITROCARBANILIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of DIMETHYLDINITROCARBANILIDE involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, such as proteins and nucleic acids, leading to various biological effects. The exact molecular pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
DIMETHYLDINITROCARBANILIDE can be compared with other similar compounds, such as:
DINITROCARBANILIDE: Similar structure but lacks the dimethyl groups.
NITROCARBANILIDE: Contains only one nitro group.
DIMETHYLCARBANILIDE: Lacks the nitro groups but has the dimethyl and carbanilide moieties.
Uniqueness: DIMETHYLDINITROCARBANILIDE is unique due to the presence of both dimethyl and dinitro groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
34594-47-3 |
|---|---|
Fórmula molecular |
C15H14N4O5 |
Peso molecular |
330.30 g/mol |
Nombre IUPAC |
1,3-dimethyl-1,3-bis(4-nitrophenyl)urea |
InChI |
InChI=1S/C15H14N4O5/c1-16(11-3-7-13(8-4-11)18(21)22)15(20)17(2)12-5-9-14(10-6-12)19(23)24/h3-10H,1-2H3 |
Clave InChI |
FDJGIYFXRLDEJB-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)N(C)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


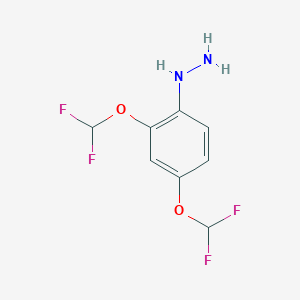
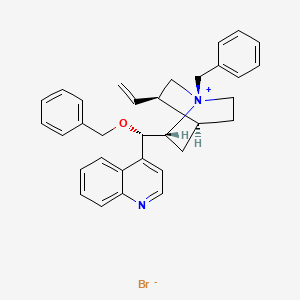
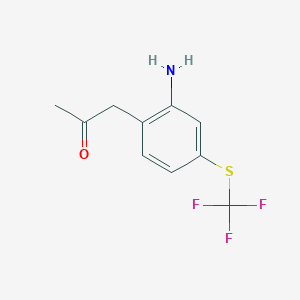

![6-Chloro-7-methyltetrazolo[1,5-b]pyridazine](/img/structure/B14073109.png)
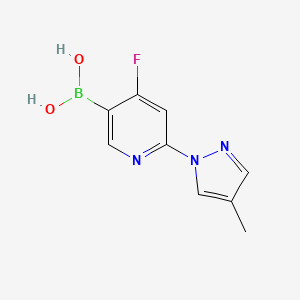
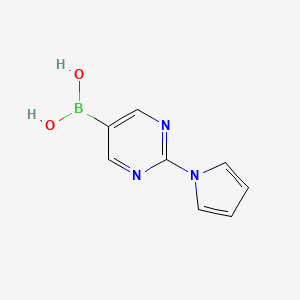
![3-Methyl-2-oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-7-carbonitrile](/img/structure/B14073121.png)
![(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate](/img/structure/B14073124.png)
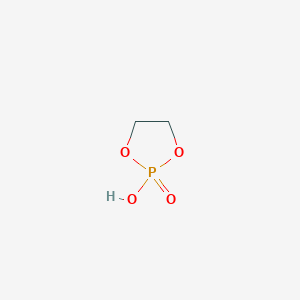
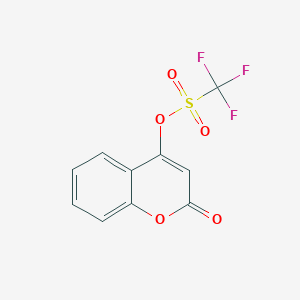
![Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bromopalladium(1+);butylbenzene](/img/structure/B14073153.png)
